3,3-ジ(ヒドロキシメチル)アゼチジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

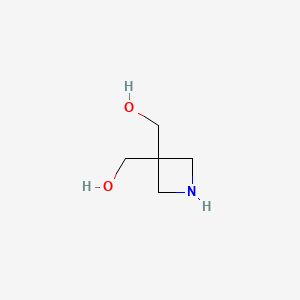

3,3-Di(hydroxymethyl)azetidine (3,3-DHMaz) is an organic compound with a molecular formula C4H10N2O2. It is a derivative of azetidine, an organic ring with four carbon atoms and one nitrogen atom. 3,3-DHMaz is a versatile compound with many applications in organic synthesis and research. It is used as a building block for the synthesis of other compounds, as a reagent in organic reactions, and as a starting material for the synthesis of derivatives. It has also been used in the synthesis of pharmaceuticals and biopolymers.

科学的研究の応用

BRCA欠損がんに対するPolθ阻害

インシリコメディシン社の研究者は、トリプルネガティブ乳がんや卵巣がんなどのBRCA欠損がんの治療のための新しいタイプのPolθ阻害剤を発見しました . DMAZ誘導体は、有望なリード化合物として特定され、顕著な酵素活性と細胞活性を示しました。この応用は、抵抗性のために選択肢が限られているがんの治療法開発におけるDMAZの可能性を強調しています。

医薬品化学における生成AI

生成AIの使用により、効力と薬物様特性が向上した新規DMAZ誘導体の発見につながりました . この応用は、DMAZがAI駆動の分子生成における足場としての役割を果たし、標的療法作用のための正確な改変を可能にすることを示しています。

有機化学における合成と反応性

DMAZを含むアゼチジンは、その歪み駆動反応性のために、有機合成と医薬品化学において重要です . DMAZの安定性と独特の反応性は、潜在的な治療用途を持つ新しい分子を合成するための貴重な化合物となっています。

創薬と開発

DMAZとその誘導体は、創薬におけるモチーフとして使用され、新しい治療薬を開発するための枠組みを提供しています . 薬物設計への組み込みは、さまざまな病気に対する新しい治療法につながる可能性があります。

医薬品化学における生体等価体

DMAZは、ピロリジン-3-オールの有効な生体等価体として特定されており、より良い薬物動態的および薬力学的プロファイルを備えた分子の設計において重要です . この応用は、薬物の特性を改善し、患者にとってより効果的で安全なものにするために重要です。

作用機序

Target of Action

The primary target of 3,3-Di(hydroxymethyl)azetidine is the low fidelity DNA polymerase Theta (Pol) . This enzyme plays a crucial role in DNA repair and replication, particularly in BRCA-deficient tumors .

Mode of Action

3,3-Di(hydroxymethyl)azetidine interacts with its target, DNA polymerase Theta, by inhibiting its function . This inhibition is a synthetic-lethal antitumor strategy in BRCA-deficient tumors .

Biochemical Pathways

The inhibition of DNA polymerase Theta affects the DNA repair pathway, particularly in cells compromised by BRCA deficiency . This leads to significant antiproliferative properties in these cells .

Pharmacokinetics

The pharmacokinetics of 3,3-Di(hydroxymethyl)azetidine are favorable, as indicated by the significant antiproliferative properties it exhibits in DNA repair-compromised cells . The compound is metabolically stable, which contributes to its bioavailability .

Result of Action

The result of 3,3-Di(hydroxymethyl)azetidine’s action is significant antiproliferative properties in DNA repair-compromised cells . This is due to the inhibition of DNA polymerase Theta, which is crucial for DNA repair and replication .

Action Environment

The stability of the compound suggests that it may be resistant to various environmental conditions .

Safety and Hazards

3-(Hydroxymethyl)azetidine hydrochloride is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

Azetidines have attracted major attention in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .

生化学分析

Biochemical Properties

3,3-Di(hydroxymethyl)azetidine plays a significant role in various biochemical reactions. Its reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This compound interacts with several enzymes and proteins, including those involved in drug discovery and polymerization processes . The hydroxymethyl groups provide sites for further functionalization, allowing for the formation of various derivatives that can interact with biomolecules through hydrogen bonding and other non-covalent interactions.

Cellular Effects

3,3-Di(hydroxymethyl)azetidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can lead to changes in cell function, such as alterations in enzyme activity and modulation of metabolic pathways . The compound’s ability to form hydrogen bonds with biomolecules allows it to affect cellular processes at multiple levels, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 3,3-Di(hydroxymethyl)azetidine exerts its effects through binding interactions with biomolecules. The hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Di(hydroxymethyl)azetidine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 3,3-Di(hydroxymethyl)azetidine can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 3,3-Di(hydroxymethyl)azetidine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

3,3-Di(hydroxymethyl)azetidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s hydroxymethyl groups can undergo oxidation and reduction reactions, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 3,3-Di(hydroxymethyl)azetidine is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilicity, allowing it to accumulate in aqueous environments within the cell.

Subcellular Localization

3,3-Di(hydroxymethyl)azetidine is localized to specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.

特性

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)